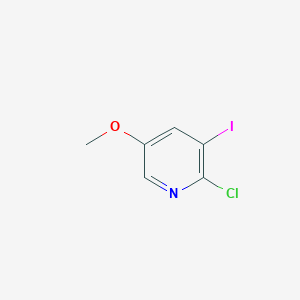

2-Chloro-3-iodo-5-methoxypyridine

Description

2-Chloro-3-iodo-5-methoxypyridine is a halogenated pyridine derivative with a molecular formula of C₆H₅ClINO and an approximate molecular weight of 269.35 g/mol. Its structure features three substituents on the pyridine ring: chlorine at position 2, iodine at position 3, and a methoxy group (-OCH₃) at position 4. This combination of electron-withdrawing halogens (Cl, I) and an electron-donating methoxy group creates unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and cross-coupling reactions .

Properties

Molecular Formula |

C6H5ClINO |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

2-chloro-3-iodo-5-methoxypyridine |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |

InChI Key |

ZMACILLXAYNCOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodo-5-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-methoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for 2-Chloro-3-iodo-5-methoxypyridine are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-3-iodo-5-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds for studying biological pathways.

Industry: Used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-5-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

(a) 5-Chloro-3-iodo-2-methoxypyridine ()

- Structure : Chlorine at position 5, iodine at position 3, and methoxy at position 2.

- Key Differences : The inverted positions of Cl and OCH₃ alter electronic effects. The methoxy group at position 2 (adjacent to nitrogen) may enhance ring deactivation compared to the target compound, reducing reactivity in electrophilic substitutions.

- Applications : Less commonly reported in Suzuki-Miyaura couplings due to steric hindrance near nitrogen .

(b) 3-Iodo-5-methoxypyridine ()

- Structure : Lacks chlorine at position 2, retaining iodine at position 3 and methoxy at position 5.

- Key Differences: The absence of Cl reduces halogen-directed reactivity (e.g., nucleophilic aromatic substitution).

- Applications : Primarily used in simpler iodination reactions or as a precursor for less complex derivatives .

Halogen and Functional Group Variants

(a) 5-Chloro-3-iodopyridin-2-amine ()

- Structure : Replaces the methoxy group at position 2 with an amine (-NH₂).

- Key Differences : The amine group introduces strong electron-donating effects, increasing nucleophilicity at position 2. This contrasts with the target compound’s methoxy group, which provides moderate electron donation.

- Applications : Suitable for amide bond formation or coordination chemistry, unlike the target compound’s focus on cross-coupling .

(b) 3-Iodo-2-methoxy-5-methylpyridine ()

Data Table: Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Reactivity Features | Primary Applications |

|---|---|---|---|---|

| 2-Chloro-3-iodo-5-methoxypyridine | 2-Cl, 3-I, 5-OCH₃ | ~269.35 | Halogen-directed cross-coupling | Pharmaceuticals, Agrochemicals |

| 5-Chloro-3-iodo-2-methoxypyridine | 5-Cl, 3-I, 2-OCH₃ | ~269.35 | Reduced electrophilic substitution | Niche coupling reactions |

| 3-Iodo-5-methoxypyridine | 3-I, 5-OCH₃ | ~238.01 | Simpler iodination pathways | Basic heterocyclic chemistry |

| 5-Chloro-3-iodopyridin-2-amine | 5-Cl, 3-I, 2-NH₂ | ~234.47 | High nucleophilicity at position 2 | Coordination complexes |

| 3-Iodo-2-methoxy-5-methylpyridine | 3-I, 2-OCH₃, 5-CH₃ | ~238.04 | Steric hindrance at position 5 | Alkylation reactions |

Research Findings and Trends

- Reactivity: The iodine in 2-Chloro-3-iodo-5-methoxypyridine facilitates Ullmann or Buchwald-Hartwig couplings, whereas chlorine serves as a leaving group in SNAr reactions.

- Stability : Iodine’s size increases susceptibility to light-induced degradation compared to bromine/chlorine analogs (e.g., 5-Bromo-4-chloro-2-methoxypyridine, ) .

- Synthetic Challenges : Achieving regioselective iodination in polyhalogenated pyridines requires precise temperature control, as seen in the synthesis of 3,5-Dichloro-2-methoxypyridine () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.